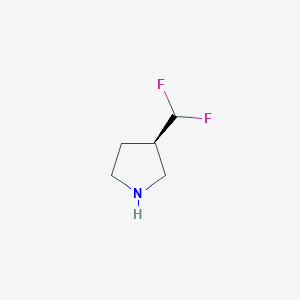![molecular formula C26H22ClN3O5 B2633653 [3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone CAS No. 442649-69-6](/img/structure/B2633653.png)
[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone” is a compound that has been studied for its potential anti-cancer activity . It is a hydrazide derivative incorporating a quinoline moiety . The compound has been synthesized and evaluated for its biological activity against various cancer cell lines .
Synthesis Analysis
The parent compound and new quinoline derivatives were prepared from the corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions . Further modification of the parent compound was achieved by replacement of the quinoline moiety with other aromatic systems .
Chemical Reactions Analysis
The compound was prepared from the corresponding quinoline hydrazones and substituted carboxylic acids . The reaction was monitored by TLC and the reaction mixture was concentrated under vacuum .
Applications De Recherche Scientifique
Therapeutic Agent Properties
Compounds with structural similarities to the queried chemical have been explored for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . For example, N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives exhibit a range of therapeutic activities, suggesting the potential of the queried compound in similar applications (Bonilla-Castañeda et al., 2022).
Antimicrobial and Anti-inflammatory Activities
Pyrazoline derivatives, including those synthesized via microwave irradiation methods, have been studied for their in vivo anti-inflammatory and in vitro antibacterial activities . This suggests that compounds with pyrazoline structures and furan moieties could serve as promising leads for the development of new anti-inflammatory and antibacterial agents (Ravula et al., 2016).
Synthesis and Structural Analysis
Research on the synthesis of compounds containing furan and pyrazoline structures has contributed to the development of methodologies for generating novel chemical entities. The detailed characterization of these compounds through IR, NMR, and X-ray diffraction data provides a foundation for understanding the structural properties that contribute to their biological activities (Abdelhamid et al., 2012).
Molecular Docking and Biological Evaluation
Molecular docking studies have been utilized to predict the interaction of synthesized compounds with biological targets, further supporting their potential therapeutic uses. For instance, novel synthesized pyrazole derivatives were evaluated for their antibacterial activity through molecular docking, highlighting the importance of computational methods in drug discovery (Khumar et al., 2018).
Mécanisme D'action
The compound has been evaluated for its anti-cancer activity against various cancer cell lines . It significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency and significant selectivity over normal cells . The compound also induced G1 cell cycle arrest, as well as upregulation of the p27 kip1 cell cycle regulating protein .
Propriétés
IUPAC Name |
[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-32-17-8-6-15-11-18(25(27)28-19(15)13-17)21-14-20(16-7-9-22(33-2)24(12-16)34-3)29-30(21)26(31)23-5-4-10-35-23/h4-13,21H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKUBQFACDZNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2633570.png)
![Ethyl 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate](/img/structure/B2633571.png)
![4-benzyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633573.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2633574.png)

![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633579.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633580.png)

![2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B2633584.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2633585.png)
![5-(4-(benzyloxy)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2633587.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}prop-2-enamide](/img/structure/B2633589.png)
![2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid](/img/structure/B2633591.png)
